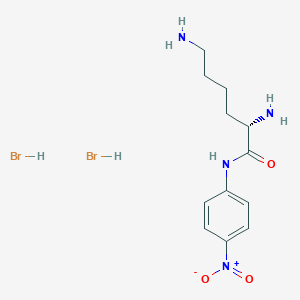

H-LYS-PNA 2HBR

Vue d'ensemble

Description

H-Lys-pna 2hbr is a fluorescent peptide that can be used to identify the presence of aminopeptidase in plants and animals . It is also known as L-Lysine p-nitroanilide dihydrobromide .

Synthesis Analysis

The synthesis of this compound involves the use of ammonium bicarbonate to hydrolyze the ester bonds of pNA . The resultant this compound has a high degree of fluorescence .

Molecular Structure Analysis

The molecular formula of this compound is C12H20Br2N4O3 . Its molecular weight is 428.12 g/mol .

Chemical Reactions Analysis

This compound is used as a substrate for the enzyme PepN . The substrate concentrations used in standard enzymatic activity assay conditions range from 0.017 to 7.47 mM, depending on the particular enzyme and substrate .

Physical And Chemical Properties Analysis

This compound is a solid compound . It is used for research purposes and is not intended for human or veterinary use .

Applications De Recherche Scientifique

Voici une analyse complète des applications de recherche scientifique de H-LYS-PNA 2HBR (également connu sous le nom de CID 24802272, L-Lysine 4-nitroanilide dihydrobromure, ou (2S)-2,6-diamino-N-(4-nitrophényl)hexanamide;dihydrobromure) :

Études de cinétique enzymatique et de spécificité

Ce composé est utilisé comme substrat pour étudier la spécificité et la cinétique de la lysine aminopeptidase, une enzyme qui élimine les acides aminés de l’extrémité amino des protéines . Il contribue à comprendre le comportement de l’enzyme et ses taux de réaction.

Recherche sur les protéinases

Il sert de substrat à diverses protéinases, qui sont des enzymes qui décomposent les protéines. Cette application est essentielle pour étudier le catabolisme des protéines et les voies métaboliques associées .

Formation d’hydrogel à base de peptides

Les hydrogels à base de peptides ont gagné en popularité en raison de leurs propriétés et de leur modularité élevée. This compound peut être impliqué dans la formation de ces hydrogels, qui ont des applications biomédicales potentielles .

Caractérisation des exopeptidases recombinantes

Le composé a été utilisé pour caractériser les exopeptidases recombinantes comme PepX et PepN, fournissant des informations sur leur efficacité hydrolytique et leurs préférences en matière de substrats .

Études de biotiny

Mécanisme D'action

Target of Action

H-LYS-PNA 2HBR, also known as L-Lysine p-nitroanilide dihydrobromide, is primarily used to identify the presence of aminopeptidase in plants and animals . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides . They play a crucial role in protein degradation and regulation of biological processes .

Mode of Action

The compound interacts with its target, the aminopeptidase, by serving as a substrate for the enzyme . The enzyme cleaves the amino acid from the N-terminus of the compound, resulting in a change in the compound’s structure . This interaction allows the compound to be used as a tool for studying the specificity and kinetics of aminopeptidases .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves protein degradation . Aminopeptidases, the targets of this compound, are key players in this pathway. They cleave amino acids from proteins, thereby regulating protein function and turnover . The compound’s interaction with aminopeptidases can thus influence protein degradation processes .

Pharmacokinetics

Given its use as a substrate for aminopeptidases, it is likely that the compound is metabolized by these enzymes

Result of Action

The primary result of this compound’s action is the identification of aminopeptidase activity . By serving as a substrate for aminopeptidases, the compound allows for the detection and study of these enzymes . This can provide valuable insights into protein degradation processes and the role of aminopeptidases in these processes .

Action Environment

The action of this compound is likely influenced by various environmental factors. For instance, the activity of aminopeptidases can be affected by factors such as pH and temperature . Therefore, these factors may also influence the interaction between this compound and aminopeptidases.

Safety and Hazards

Orientations Futures

H-Lys-pna 2hbr has potential applications in the field of biological and medical research due to its ability to identify the presence of aminopeptidase . Further research is needed to explore these potential applications.

Propriétés

IUPAC Name |

(2S)-2,6-diamino-N-(4-nitrophenyl)hexanamide;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3.2BrH/c13-8-2-1-3-11(14)12(17)15-9-4-6-10(7-5-9)16(18)19;;/h4-7,11H,1-3,8,13-14H2,(H,15,17);2*1H/t11-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBCOCPRBXZLNA-IDMXKUIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CCCCN)N)[N+](=O)[O-].Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CCCCN)N)[N+](=O)[O-].Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Br2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

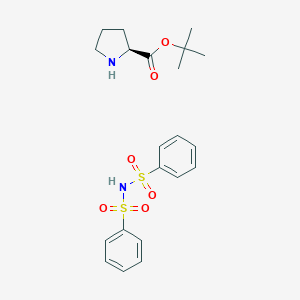

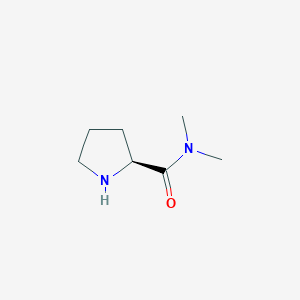

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

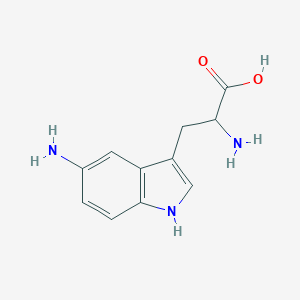

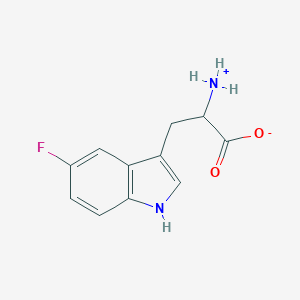

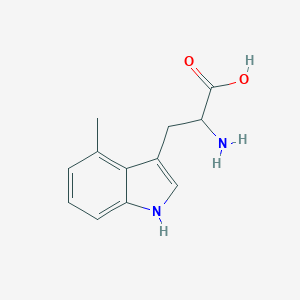

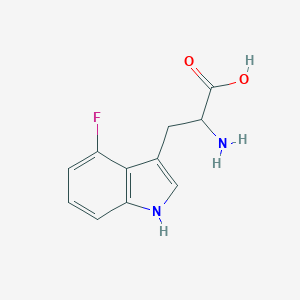

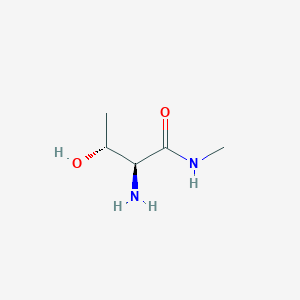

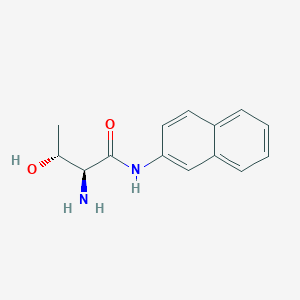

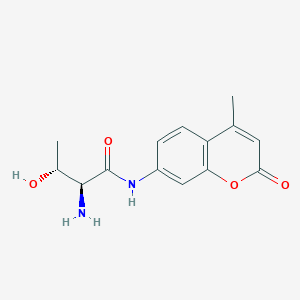

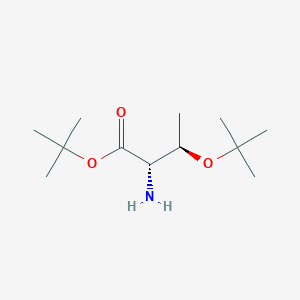

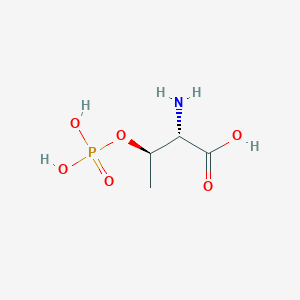

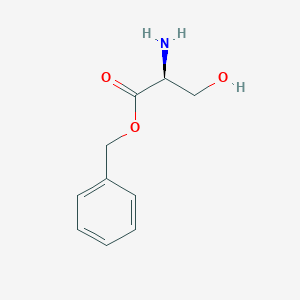

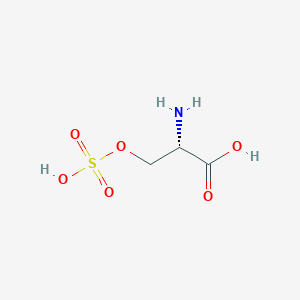

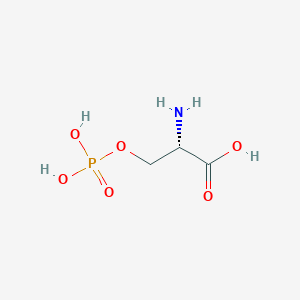

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.